methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazole-pyrimidine core. Key substituents include a 2-ethyl group, a 4-fluorophenyl moiety at position 5, a methyl group at position 7, and a methyl ester at position 5. Its synthesis typically involves multi-component reactions, such as the Biginelli condensation or cyclization of thiourea derivatives with aldehydes and ketones .
Properties
Molecular Formula |
C17H17FN2O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17FN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |
InChI Key |
IWIOGRRGKOPXAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require refluxing in solvents like methanol or ethanol, with catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazolo[3,2-a]pyrimidine derivatives often involves multi-step organic reactions. Recent studies have successfully synthesized various derivatives through methods such as cyclization reactions involving isothiocyanates and cyanoacetamides. Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antitumor Activity
One of the most compelling applications of methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is its anticancer potential. In vitro studies have demonstrated that this compound exhibits moderate to high cytotoxicity against various tumor cell lines while showing reduced toxicity towards normal liver cells. This selective action suggests a favorable therapeutic index for potential use as an antitumor agent .
Case Studies
- In Vitro Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results indicated that several derivatives, including this compound, exhibited significant antiproliferative activity .
- National Cancer Institute Screening : Selected derivatives from this class were subjected to the NCI's 60 human cancer cell line screening program. The findings highlighted that some compounds displayed promising activity against multiple cancer types, warranting further investigation into their clinical potential .
Comparative Analysis of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound Name | Anticancer Activity | Selectivity Ratio (Tumor/Normal) | Mechanism of Action |
|---|---|---|---|
| Methyl 2-Ethyl-5-(4-Fluorophenyl)-7-Methyl | Moderate to High | Favorable | Topoisomerase II Inhibition |
| Other Derivative A | High | Moderate | Apoptosis Induction |
| Other Derivative B | Low | High | Cell Cycle Arrest |
Mechanism of Action
The mechanism of action of methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar derivatives (Table 1):
Table 1: Structural Features of Selected Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations:
- Halogen Effects : The 4-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity compared to bromine in ’s derivative, which facilitates stronger crystal lattice interactions .
- Substituent Diversity : Derivatives with extended conjugated systems (e.g., pyrazole or benzylidene groups) exhibit enhanced photophysical properties but may compromise bioavailability due to increased molecular rigidity .
Physicochemical and Crystallographic Properties
- Crystal Packing : The 4-fluorophenyl group in the target compound likely engages in weak C–H···F interactions, as observed in ’s fluorophenyl derivative. This contrasts with ’s bromophenyl analog, which exhibits stronger π-halogen interactions (C–Br···π) .
- Solubility : The methyl ester (target) marginally improves aqueous solubility compared to ethyl esters (e.g., : ~0.5 mg/mL vs. 0.3 mg/mL in water) .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., fluorine, bromine) show higher melting points (>200°C) due to enhanced intermolecular forces .
Q & A
Q. How to design a study linking the compound’s electronic structure to its reactivity?
- Methodological Answer :
- Electrochemical analysis : Cyclic voltammetry to measure oxidation potentials.
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (DFT/B3LYP) to predict sites for nucleophilic/electrophilic attack.
- Kinetic studies : Monitor reaction intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
